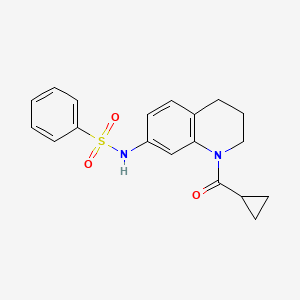

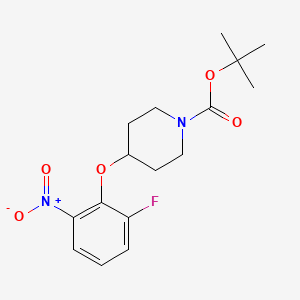

![molecular formula C15H15N3OS B2776098 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide CAS No. 1448122-14-2](/img/structure/B2776098.png)

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H15N3OS and its molecular weight is 285.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One-Pot Synthesis Techniques : Research has developed one-pot synthesis methods for imidazo[1,5-a]pyridines, which are closely related to N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide. These methods allow for the introduction of various substituents, offering a flexible approach to synthesizing related compounds with potential for diverse applications (Crawforth & Paoletti, 2009).

Antimycobacterial Activity : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their antimycobacterial activity. These compounds, bearing various linkers, have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting their potential in treating tuberculosis (Lv et al., 2017).

Functionalized Pyrroles and Thiophenes : The reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes have been explored for the orthogonal synthesis of densely functionalized pyrroles and thiophenes. This research provides efficient methods for synthesizing polyfunctionalized molecules that could have various applications in material science and pharmacology (Cheng, Peng, & Li, 2010).

Chemical Modifications and Derivatives

Cellular Permeability of DNA-Binding Polyamides : The study on pyrrole-imidazole (Py-Im) polyamides, which can specifically bind to DNA sequences, investigated the effects of size and linker on cellular permeability. This research could inform the design of more effective therapeutic agents based on similar chemical structures (Liu & Kodadek, 2009).

Synthesis of Novel Triazines : The imidazo[1,2-a]pyridine system has been utilized as a synthon for constructing fused triazines, demonstrating potential biological activity. This showcases the versatility of this compound as a precursor in synthesizing complex heterocyclic compounds (Zamora et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide is Phosphatidylinositol-3-kinases (PI3K) . PI3K are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to the phosphorylation of Akt, a serine/threonine kinase .

Mode of Action

The compound interacts with the active site of human PI3Kα . This interaction inhibits the kinase activity of PI3K, thereby preventing the phosphorylation of Akt . The inhibition of Akt phosphorylation disrupts various cellular functions including cell proliferation, growth, and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, the compound prevents the activation of Akt, disrupting the downstream effects of this pathway. This includes the regulation of cell survival, cell cycle progression, and cellular growth .

Result of Action

The compound exhibits potent inhibitory activity against cancer cell lines such as MCF-7 and HeLa . By inhibiting PI3K and disrupting the PI3K/Akt signaling pathway, the compound can induce cell cycle arrest and apoptosis, thereby inhibiting the growth and proliferation of cancer cells .

Propiedades

IUPAC Name |

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-2-17(15(19)12-6-8-20-11-12)10-13-9-16-14-5-3-4-7-18(13)14/h3-9,11H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTADDMZRZCFDPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776027.png)

![8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2776031.png)

![6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2776034.png)